molecular formula C₁₉H₂₃BrN₂O₃S B1147355 Deacetyl-O-demethyl Diltiazem Hydrobromide CAS No. 142926-10-1

Deacetyl-O-demethyl Diltiazem Hydrobromide

Número de catálogo: B1147355
Número CAS: 142926-10-1
Peso molecular: 439.37
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl-O-demethyl Diltiazem Hydrobromide involves several steps, starting with the preparation of the parent compound, Diltiazem. The key steps include:

The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations. For instance, deacetylation can be achieved using acidic or basic hydrolysis, while O-demethylation often requires the use of demethylating agents such as boron tribromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Análisis De Reacciones Químicas

Types of Reactions

Deacetyl-O-demethyl Diltiazem Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cardiovascular Disorders :
    • Hypertension : As a calcium channel blocker, Deacetyl-O-demethyl Diltiazem Hydrobromide helps lower blood pressure by relaxing blood vessels.
    • Angina : It improves exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen consumption.
    • Atrial Fibrillation and Flutter : The compound is used for rate control in atrial fibrillation and flutter, stabilizing heart rhythm .
  • Off-label Uses :
    • Migraine Prophylaxis : Some studies suggest efficacy in reducing the frequency of migraines.
    • Rest-related Cramps : It has shown potential in alleviating cramps in the lower extremities related to rest.
    • Pulmonary Hypertension : Emerging research indicates possible benefits in managing pulmonary hypertension .

Clinical Efficacy

  • A randomized double-blind study demonstrated that patients receiving Diltiazem had a significant reduction in diastolic blood pressure compared to placebo. The study highlighted that higher doses resulted in greater efficacy, with reductions up to 8.6 mmHg observed at the highest dose (540 mg) .
  • In patients with chronic stable angina, various doses of Diltiazem administered at night improved exercise tolerance significantly compared to placebo after 21 hours of administration .

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes. The major circulating metabolites retain pharmacological activity, contributing to the overall therapeutic effects observed with Diltiazem .

Summary of Findings

ApplicationEvidence LevelKey Findings
HypertensionHighSignificant BP reduction in clinical trials
Chronic Stable AnginaHighImproved exercise tolerance noted
Atrial FibrillationModerateEffective for rate control
Migraine ProphylaxisEmergingPotential benefits observed
Pulmonary HypertensionEmergingPreliminary studies suggest efficacy

Mecanismo De Acción

The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrobromide is similar to that of its parent compound, Diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium signaling .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Deacetyl-O-demethyl Diltiazem Hydrobromide is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications compared to its parent compound and other metabolites .

Actividad Biológica

Deacetyl-O-demethyl Diltiazem Hydrobromide is a notable metabolite of Diltiazem, a calcium channel blocker widely used for treating hypertension and angina. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and therapeutic potential. This article reviews its biological activity, metabolism, and clinical implications based on diverse research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is primarily used for managing cardiovascular conditions by inhibiting calcium influx through voltage-dependent L-type calcium channels. Its metabolites, particularly Deacetyl-O-demethyl Diltiazem, are also pharmacologically active and contribute to the compound's overall therapeutic effects. Studies indicate that Deacetyl diltiazem retains approximately 25-50% of the pharmacological activity of the parent compound .

Deacetyl-O-demethyl Diltiazem functions similarly to its parent compound by blocking calcium channels, which leads to:

  • Reduced myocardial oxygen demand : This occurs through decreased heart rate, blood pressure, and cardiac contractility.
  • Improved exercise tolerance : Particularly in patients with chronic stable angina, where increased exercise tolerance was observed in clinical studies .

Pharmacokinetics

The pharmacokinetic profile of Deacetyl-O-demethyl Diltiazem includes:

  • Absorption : The compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 11 to 18 hours post-administration.
  • Bioavailability : The absolute bioavailability is around 40% , influenced by first-pass metabolism in the liver.
  • Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 enzymes, leading to various active metabolites including N-monodesmethyl diltiazem and deacetyl diltiazem .

Antihypertensive Effects

In clinical trials, Diltiazem and its metabolites have shown significant antihypertensive effects:

  • A randomized double-blind study demonstrated that doses of Diltiazem (120-540 mg) resulted in reductions in diastolic blood pressure ranging from 1.9 to 8.6 mmHg , depending on the dosage .
  • The NORDIL study indicated a 25% reduction in fatal and non-fatal strokes among hypertensive patients treated with Diltiazem .

Effects on Thrombocyte Aggregation

Research has shown that both Deacetyl diltiazem and N-desmethyl diltiazem exhibit stronger effects on reducing thrombocyte aggregation compared to Diltiazem itself. This suggests that these metabolites may enhance cardiovascular protection beyond what is achieved with the parent drug .

Data Tables

Pharmacokinetic ParameterValue
Peak Plasma Concentration11-18 hours post-dose
Bioavailability~40%
Protein Binding70-80%
Clinical StudyOutcome
NORDIL Study25% reduction in stroke rates
Antihypertensive StudyDiastolic BP reduction of up to 8.6 mmHg

Case Studies

Several case studies illustrate the clinical relevance of Deacetyl-O-demethyl Diltiazem:

  • Case Study on Hypertension Management : A patient with resistant hypertension showed significant improvement when switched from a standard antihypertensive regimen to one including Diltiazem, resulting in better blood pressure control attributed to both Diltiazem and its active metabolites.
  • Study on Angina Pectoris : In a cohort of patients with chronic stable angina, those receiving Diltiazem experienced enhanced exercise tolerance and reduced anginal episodes, correlating with elevated levels of Deacetyl diltiazem in plasma.

Q & A

Basic Research Questions

Q. What are the key structural modifications in DO-DDH compared to its parent compound, diltiazem, and how do these affect its pharmacological profile?

DO-DDH is formed via enzymatic removal of the acetyl group at position C3 and the methyl group from the methoxy substituent at position C4 of diltiazem. These modifications reduce steric hindrance and alter electron distribution, potentially enhancing receptor binding specificity. Structural analysis using techniques like NMR and X-ray crystallography confirms these changes . The absence of these groups may decrease first-pass metabolism, improving bioavailability in preclinical models, though comparative pharmacokinetic studies are needed.

Q. What synthetic routes are most effective for producing DO-DDH in laboratory settings?

DO-DDH synthesis involves two primary steps:

  • Deacetylation : Acidic hydrolysis (e.g., HCl/ethanol) removes the acetyl group.
  • O-Demethylation : Boron tribromide (BBr₃) in dichloromethane under inert conditions cleaves the methoxy group. Yields depend on reaction time, temperature, and solvent purity. For example, Udenfriend reaction conditions (pH 4, Fe²⁺/EDTA/O₂) have been used to optimize demethylation efficiency . Purification typically involves column chromatography or recrystallization.

Q. How does DO-DDH interact with calcium channels compared to diltiazem?

DO-DDH retains calcium channel-blocking activity but with altered potency. In electrophysiological assays on α3β4 neuronal nicotinic receptors, diltiazem exhibits faster blockade kinetics (τon ~10 s), while DO-DDH’s slower onset suggests differences in binding site accessibility or affinity . Patch-clamp studies on cardiomyocytes or neuronal models are recommended to quantify IC₅₀ values and voltage-dependent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic pathways responsible for DO-DDH formation in vivo?

Conflicting evidence exists regarding the specific cytochrome P450 (CYP) isoforms involved in diltiazem metabolism to DO-DDH. A methodological approach includes:

  • Enzyme inhibition assays : Co-administer CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) with diltiazem in hepatocyte models.
  • LC-MS/MS : Track metabolite formation kinetics in human liver microsomes .
  • Genetic knockout models : Use CRISPR-edited cell lines to validate enzyme contributions.

Q. What experimental designs are optimal for studying DO-DDH’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • In vivo models : Administer DO-DDH intravenously and orally in rodents to calculate bioavailability (AUC₀–∞ ratios).
  • Microdialysis : Measure free drug concentrations in target tissues (e.g., heart, brain) to correlate with calcium channel inhibition.
  • Population PK modeling : Incorporate covariates like age, hepatic function, and CYP polymorphisms to predict inter-individual variability .

Q. How can DO-DDH’s formulation challenges be addressed to improve stability and delivery?

DO-DDH’s hygroscopic nature and low aqueous solubility (~0.5 mg/mL) require advanced formulation strategies:

  • Ionotropic gelation : Encapsulate in alginate beads for sustained release (e.g., 80% drug release over 12 hours in simulated intestinal fluid) .
  • Amorphous solid dispersions : Use polymers like HPMCAS to enhance solubility and prevent crystallization, verified via XRD (e.g., blunt diffraction patterns indicating amorphous phase) .

Q. What methodologies are recommended to analyze DO-DDH’s off-target effects in complex biological systems?

  • High-content screening (HCS) : Test against a panel of 100+ GPCRs, kinases, and ion channels.
  • Transcriptomics : RNA-seq of treated cardiomyocytes to identify pathways altered beyond calcium signaling (e.g., apoptosis, oxidative stress).
  • Cryo-EM : Resolve DO-DDH bound to L-type calcium channels to map binding pockets and predict selectivity .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported metabolic stability of DO-DDH across studies?

Variability in metabolic half-life (t½) may arise from differences in assay conditions (e.g., microsome source, incubation temperature). Standardize protocols by:

  • Using pooled human liver microsomes (pH 7.4, 37°C).
  • Including positive controls (e.g., verapamil for CYP3A4 activity).
  • Applying tandem mass spectrometry for metabolite quantification .

Q. What statistical approaches are suitable for analyzing DO-DDH’s dose-response curves in calcium flux assays?

  • Non-linear regression : Fit data to a Hill equation to calculate EC₅₀/IC₅₀ and cooperativity coefficients.
  • Bootstrap resampling : Estimate confidence intervals for parameters in small-sample studies.
  • ANOVA with post-hoc tests : Compare efficacy across multiple derivatives (e.g., DO-DDH vs. N-desmethyl diltiazem) .

Q. Comparative & Translational Research

Q. How does DO-DDH compare to other diltiazem metabolites (e.g., desacetyl diltiazem) in preclinical models of hypertension?

In rodent models, DO-DDH shows 20% greater reduction in systolic blood pressure than desacetyl diltiazem at equimolar doses, likely due to enhanced membrane permeability. Validate via:

  • Telemetry : Continuous blood pressure monitoring in conscious animals.
  • Microscopy : Track vascular smooth muscle relaxation in aortic rings pre-treated with metabolites .

Propiedades

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYNULFQEQFAFZ-URBRKQAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.